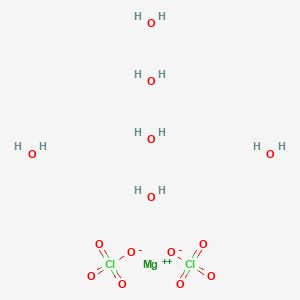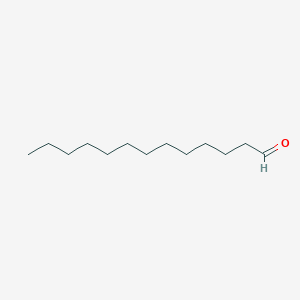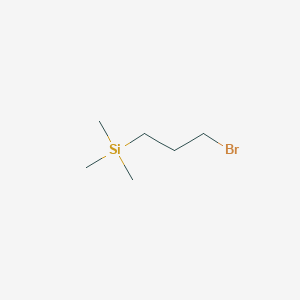
3-Bromopropyltrimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopropyltrimethylsilane is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular weight of 199.28 g/mol. The compound is also known as 3-(Trimethylsilyl)propyl bromide and is commonly referred to as TMSPBr. The compound has several applications in scientific research, including in the synthesis of organic compounds and as a reagent in chemical reactions.
Mechanism Of Action
The mechanism of action of 3-Bromopropyltrimethylsilane is not well understood. However, it is believed that the compound acts as an alkylating agent, reacting with various nucleophiles to form covalent bonds. The compound is also known to be a strong electrophile, making it a useful reagent in chemical reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Bromopropyltrimethylsilane. However, the compound is known to be toxic and can cause skin and eye irritation upon contact. It is important to handle the compound with care and to follow appropriate safety precautions when working with it.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Bromopropyltrimethylsilane in lab experiments is its high reactivity. The compound is a strong electrophile, making it useful in a wide range of chemical reactions. Additionally, the compound is relatively easy to synthesize and is readily available from commercial suppliers.
One of the main limitations of using 3-Bromopropyltrimethylsilane is its toxicity. The compound can be hazardous to handle, and appropriate safety precautions must be taken when working with it. Additionally, the compound is relatively expensive, which can limit its use in some research applications.
Future Directions
There are several potential future directions for research involving 3-Bromopropyltrimethylsilane. One area of interest is the development of new synthetic methods for the compound, which could improve its availability and reduce its cost. Additionally, research could focus on the development of new applications for the compound in fields such as materials science and pharmaceuticals. Finally, further studies could be conducted to better understand the mechanism of action and potential toxicity of the compound.
Synthesis Methods
The synthesis of 3-Bromopropyltrimethylsilane involves the reaction of 3-chloropropyltrimethylsilane with sodium bromide in the presence of copper(I) bromide. The reaction takes place in anhydrous acetonitrile and is typically carried out under reflux conditions. The yield of the reaction is typically high, and the product is obtained in a relatively pure form.
Scientific Research Applications
3-Bromopropyltrimethylsilane has several applications in scientific research. It is commonly used as a reagent in chemical reactions, particularly in the synthesis of organic compounds. The compound is also used in the preparation of various organosilicon compounds, which have applications in a wide range of fields, including materials science, electronics, and pharmaceuticals.
properties
CAS RN |
10545-34-3 |
|---|---|
Product Name |
3-Bromopropyltrimethylsilane |
Molecular Formula |
C6H15BrSi |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
3-bromopropyl(trimethyl)silane |
InChI |
InChI=1S/C6H15BrSi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3 |
InChI Key |
NVEYOAXSXPSFHL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCBr |
Canonical SMILES |
C[Si](C)(C)CCCBr |
synonyms |
3-Bromopropyltrimethylsilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






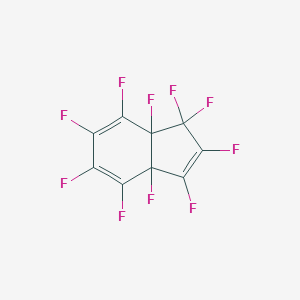
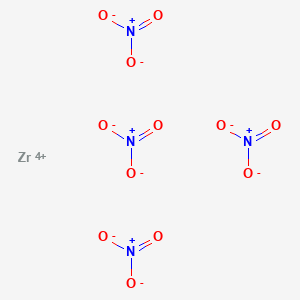
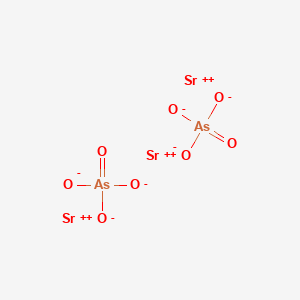



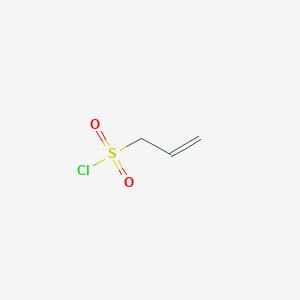
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)

